4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide
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Description
4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Biological Activity
4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C15H16N4O2S, with a molecular weight of approximately 316.4 g/mol. Its structure features a benzenesulfonamide moiety linked to a tetrahydrocyclopentapyrazole derivative, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N4O2S |
Molecular Weight | 316.4 g/mol |
CAS Number | 2034553-24-5 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology may vary but often includes steps such as condensation reactions and cyclization processes to achieve the desired structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth against strains such as MRSA, E. coli, and Pseudomonas aeruginosa. The mechanism often involves interference with bacterial folate synthesis pathways.
- Antifungal Activity : While the focus has been primarily on antibacterial properties, some studies suggest moderate antifungal activity against pathogens like Candida albicans.
Anti-inflammatory Activity
The compound is also evaluated for its anti-inflammatory potential:
- COX Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. Selectivity ratios indicate that these compounds could provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Study on COX Inhibition : A study assessed various derivatives for their COX inhibitory activities. The results showed that some compounds exhibited IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating strong potential as anti-inflammatory agents .
- Antimicrobial Screening : Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Compounds showed growth inhibition percentages between 43% and 97% depending on the strain tested .
Research Findings
Recent findings emphasize the versatility of sulfonamide derivatives in drug development:
- Selectivity and Efficacy : The selectivity towards COX-2 over COX-1 suggests that these compounds could be developed into safer anti-inflammatory medications.
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds within enzyme active sites, correlating well with experimental inhibition data.
Properties
IUPAC Name |
4-cyano-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-19-15(13-3-2-4-14(13)18-19)10-17-22(20,21)12-7-5-11(9-16)6-8-12/h5-8,17H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHWVHIUHNMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.